molecular formula C4H9O8P B1203961 D-4-Phosphoerythronic acid

D-4-Phosphoerythronic acid

Cat. No. B1203961
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phospho-L-threonic acid is a 4-phosphothreonic acid. It derives from a L-threonic acid. It is an enantiomer of a 4-phospho-D-threonic acid.

Scientific Research Applications

  • Enzyme Inhibition : D-4-Phosphoerythronic acid has been identified as a potent inhibitor of ribose-5-phosphate isomerase, an enzyme crucial in the pentose phosphate pathway. This compound exhibits strong competitive inhibition properties, significantly more effective than other known inhibitors of this enzyme (Woodruff & Wolfenden, 1979).

  • Structural Biology : The structural analysis of enzymes in the presence of D-4-Phosphoerythronic acid provides insights into enzyme function and inhibition mechanisms. For instance, the crystal structures of D-ribose-5-phosphate isomerase in complex with D-4-Phosphoerythronic acid help understand the enzyme's molecular mechanics and its interaction with inhibitors (Ishikawa et al., 2002).

  • Biochemical Research and Education : D-4-Phosphoerythronic acid can be used in educational settings to demonstrate chemical and biochemical principles. For example, it can be incorporated in interactive multimedia products for chemistry learning, particularly in explaining acid-base concepts (Yustiqvar, Gunawan, & Hadisaputra, 2019).

  • Chemical Synthesis : D-4-Phosphoerythronic acid could potentially be used in the synthesis of various chemical compounds, particularly in the field of green chemistry, where safer and environmentally friendly chemical processes are emphasized.

properties

Product Name

D-4-Phosphoerythronic acid

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m0/s1

InChI Key

ZCZXOHUILRHRQJ-STHAYSLISA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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